molecular formula C16H20N4O4 B2663569 N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-30-1

N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2663569
CAS No.: 941984-30-1
M. Wt: 332.36
InChI Key: GSLFGRZTHXACEC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is an intricate organic compound known for its potential applications in various scientific fields. This compound features a unique molecular structure with a pyridopyrimidinone core, which is pivotal in medicinal chemistry for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Initial stages often include the construction of the pyridopyrimidinone core via condensation reactions involving an appropriate pyridine derivative and urea. Subsequent steps may involve alkylation, methoxylation, and cyclopentylamine addition, each requiring controlled environments of temperature and pH.

Industrial Production Methods: For industrial-scale production, optimized methods leveraging batch and continuous flow processes ensure high yield and purity. Key steps include using high-pressure reactors for efficient alkylation and precise crystallization techniques to isolate the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methoxy group can undergo oxidation under the presence of strong oxidizing agents, leading to demethylation.

  • Reduction: The compound can be reduced at the pyridopyrimidinone core using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxy sites.

Common Reagents and Conditions:

  • Oxidation: Agents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.

  • Substitution: Alkyl halides under basic conditions for nucleophilic substitution.

Major Products:

  • Oxidation typically yields demethylated derivatives.

  • Reduction results in the formation of alcohols or amines at the pyridopyrimidinone core.

  • Substitution reactions often produce N-alkyl derivatives.

Scientific Research Applications

Chemistry: N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is utilized in chemical research for developing new synthetic methodologies and understanding reaction mechanisms.

Biology: The compound plays a role in studying enzyme inhibition, particularly in enzymes involved in nucleotide synthesis and metabolic pathways.

Medicine: Its potential as a therapeutic agent in treating conditions such as cancer, due to its ability to interfere with DNA replication enzymes.

Industry: Applications in developing new materials with specific electronic properties due to its unique molecular structure.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through binding interactions with target proteins and enzymes. It may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme's active site.

Molecular Targets and Pathways: Targets typically include enzymes involved in nucleotide synthesis, like dihydrofolate reductase. Pathways affected often involve DNA replication and repair mechanisms.

Comparison with Similar Compounds

  • 5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl derivatives

  • Cyclopentylamide derivatives

  • Other pyridopyrimidinone-based compounds

Uniqueness: N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combined structural motifs, offering a distinct pharmacokinetic profile and enhanced binding affinity to its molecular targets.

Properties

IUPAC Name

N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-19-14-13(11(24-2)7-8-17-14)15(22)20(16(19)23)9-12(21)18-10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLFGRZTHXACEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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